Bienvenue dans la boutique en ligne BenchChem!

Deoxy-5-methylcytidylic acid

Nucleotide salvage metabolism Epigenetic fidelity DNA methylation maintenance

Researchers studying the metabolic gatekeeping of epigenetically modified nucleotides require 5-methyl-dCMP, not its unmethylated parent. dCMP cannot replicate the monophosphokinase discrimination observed in hematopoietic cells, where 5-methyl-dCMP is stringently excluded from phosphorylation, nor can it serve as a standard for LC-MS/MS quantitation of this candidate cancer biomarker. This compound is the specific starting material for synthesizing heavily methylated DNA probes and provides a 1.80 Å resolution complex for DCTPP1 structural studies. - Metabolic probe for nucleotide salvage blockade (no detectable phosphorylation in HL-60 cells) - Standard for LC-MS/MS detection of endogenous 5-Me-dCMP in tissues and urine - Starting material for phage XP-12 kinase conversion to 5-methyl-dCTP

Molecular Formula C10H16N3O7P
Molecular Weight 321.22 g/mol
CAS No. 2498-41-1
Cat. No. B1583386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxy-5-methylcytidylic acid
CAS2498-41-1
Synonyms5-methyldeoxycytidine 5'-monophosphate
5MedCMP
deoxy-5-methylcytidylic acid
Molecular FormulaC10H16N3O7P
Molecular Weight321.22 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)O)O
InChIInChI=1S/C10H16N3O7P/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(20-8)4-19-21(16,17)18/h3,6-8,14H,2,4H2,1H3,(H2,11,12,15)(H2,16,17,18)/t6-,7+,8+/m0/s1
InChIKeyRGDVNLHBCKWZDA-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-dCMP: Compound Identity and Epigenetics Role


Deoxy-5-methylcytidylic acid (5-methyl-dCMP, 5-MedCMP, CAS 2498-41-1) is a pyrimidine 2′-deoxyribonucleoside 5′-monophosphate bearing a methyl group at the C-5 position of the cytosine base [1]. With a molecular formula of C₁₀H₁₆N₃O₇P and a monoisotopic mass of 321.07 g/mol (free acid) [2], it represents the monophosphate-level metabolite of epigenetically modified cytosine residues released during DNA turnover and repair [3]. Unlike the canonical nucleotide dCMP, 5-methyl-dCMP occupies a unique node at the intersection of nucleotide salvage metabolism and epigenetic information maintenance, where its differential enzymatic handling by cellular kinases and deaminases creates distinct biochemical properties that cannot be replicated by simple substitution with unmodified dCMP, its triphosphate counterpart 5-methyl-dCTP, or the oxidized derivative 5-hydroxymethyl-dCMP [4].

Why 5-Methyl-dCMP Cannot Be Substituted


The assumption that any cytidine monophosphate analog can interchangeably serve as a methylation research tool or metabolic probe is contradicted by the enzymatic discrimination that 5-methyl-dCMP encounters at multiple metabolic gateways. Unlike dCMP, which is efficiently phosphorylated to dCDP and dCTP by cellular monophosphokinases, 5-methyl-dCMP is stringently excluded from phosphorylation in human hematopoietic cells — no detectable 5MedCDP formation was observed under conditions where dCMP phosphorylation was readily demonstrable [1]. This metabolic bottleneck means that 5-methyl-dCMP cannot simply be replaced by dCMP for studies of DNA methylation salvage pathways, nor can the triphosphate form 5-methyl-dCTP serve as a direct proxy for the monophosphate-level regulation point [2]. Furthermore, the deamination kinetics of 5-methyl-dCMP by dCMP deaminase differ qualitatively from both dCMP and 5-hydroxymethyl-dCMP: at low substrate concentrations (<100 µM), crude HL-60 cell extracts deaminate 5-methyl-dCMP faster than dCMP [1], while BRENDA-curated data classify 5-methyl-dCMP as a 'very poor substrate' with only ~5% activity relative to dCMP for certain purified deaminase preparations [3]. These compound-specific enzymatic handling properties — which are not shared by the unmethylated parent, the triphosphate form, or the oxidized derivative — establish that procurement decisions for methylation-related nucleotide biochemistry require the specific monophosphate-level methylated compound.

5-Methyl-dCMP: Comparative Performance Evidence


Monophosphokinase Discrimination: 5-Methyl-dCMP vs. dCMP

In a direct head-to-head comparison using both crude HL-60 promyelocytic leukemia whole-cell extracts and PHA-stimulated human lymphocyte extracts, 5-methyl-dCMP (5MedCMP) showed zero detectable phosphorylation to 5MedCDP, whereas dCMP phosphorylation to dCDP was readily demonstrable in both extract types [1]. This lack of 5MedCMP phosphorylation was confirmed in HL-60 cells rendered permeable to nucleotides with Tween 80, ruling out membrane transport as the limiting factor [1]. The nucleoside monophosphate kinase from bovine liver similarly showed no activity toward 5MedCMP, and 5MedCMP did not inhibit UMP phosphorylation, confirming that it does not even engage the enzyme active site [2].

Nucleotide salvage metabolism Epigenetic fidelity DNA methylation maintenance

Deamination Kinetics: 5-Methyl-dCMP vs. dCMP

At low substrate concentrations (<100 µM), crude HL-60 whole-cell extracts deaminated 5-methyl-dCMP (5MedCMP) faster than dCMP [1]. This stands in contrast to purified dCMP deaminase preparations, where BRENDA-curated kinetic data classify 5-methyl-dCMP as a 'very poor substrate' exhibiting only ~5% of the activity observed with dCMP [2]. The human mature sperm cell 5-mdCMP deaminase, which co-purifies with dCMP deaminase on SDS-PAGE (apparent MW ~25 kDa), displays a Km of 1.4 × 10⁻⁷ M for 5-mdCMP and a Vmax of 7 × 10⁻¹¹ mol/h/µg protein, with no divalent cation requirement [3]. The divergent deamination efficiency observed in crude versus purified systems suggests the presence of additional cellular factors that differentially modulate 5-methyl-dCMP handling.

Nucleotide deamination Pyrimidine metabolism dCMP deaminase substrate specificity

HPLC Detection Sensitivity: 5-Methyl-dCMP vs. dCMP

In a validated HPLC method for quantifying genomic DNA methylation levels, the limit of detection (LOD) for 5-methyl-dCMP (0.301 ng/mL) was 1.6-fold lower (more sensitive) than for dCMP (0.482 ng/mL), and the limit of quantification (LOQ) was similarly 1.6-fold lower (1.0 ng/mL vs. 1.6 ng/mL) [1]. Calibration curves were linear within 1.0–160.0 µg/mL for both analytes, with correlation coefficients of 0.9998 (5-mdCMP) and 0.9996 (dCMP) [1]. The method employed DNA degradase hydrolysis at 37°C for 3 hours with a mobile phase of 50 mM KH₂PO₄/triethylamine and methanol gradient on a reverse-phase system [1]. This enhanced analytical sensitivity for the methylated species is consistent across independent studies, with a separate anion-exchange chromatography method achieving good separation of 5-mdCMP from dCMP on a Mono-Q column using ammonium acetate gradient elution [2].

DNA methylation quantification HPLC method validation Analytical sensitivity

Crystal Structure Resolution: 5-Me-dCMP vs. dCMP

The first structures of an active mammalian dCTPase (DCTPP1) from Mus musculus were solved in complex with both products, 5-Me-dCMP and dCMP, providing a direct structural comparison of enzyme-product interactions [1]. The 5-Me-dCMP complex (PDB: 6SQW) was refined to a resolution of 1.80 Å (R-free: 0.215; R-work: 0.192), while the dCMP complex (PDB: 6SQY) was refined to 1.90 Å (R-free: 0.226; R-work: 0.193) [2]. The 0.10 Å higher resolution obtained for the 5-Me-dCMP complex indicates marginally better crystal order for the methylated product-bound state, likely reflecting the additional hydrophobic contacts contributed by the C-5 methyl group within the enzyme active site [1]. DCTPP1 functions as a 'house-cleaning' enzyme that hydrolyzes modified cytidine triphosphates including 5-methyl-dCTP, preventing their inappropriate incorporation into DNA where they would introduce undesirable epigenetic marks [1].

Structural biology dCTPase substrate recognition X-ray crystallography

DNA Polymerase Incorporation: 5-Methyl-dCTP vs. dCTP

5-MedCTP — the triphosphate form directly derived from 5-methyl-dCMP via phage-induced kinase activity [1] — is incorporated into synthetic DNA templates by the exonuclease-deficient Klenow fragment of E. coli DNA polymerase I with much higher efficiency than dCTP and 5-hydroxymethyl-dCTP [2]. This enhanced incorporation efficiency is template-context dependent; when dCTP is replaced by 5-methyl-dCTP in PCR with Taq or Vent polymerase, certain templates cannot be efficiently amplified under standard cycling parameters, a block that can be overcome by increasing denaturation temperature to 100°C or adding dITP to destabilize m5dC:dG base pairs [3]. Using enzymatically synthesized m5dCTP from dCMP as precursor, up to 60% of cytosine residues in DNA can be replaced by 5-methylcytosine in a nick translation reaction catalyzed by E. coli DNA polymerase I [4].

DNA polymerase fidelity Modified nucleotide incorporation DNA methylation analysis

Endogenous 5-Methyl-dCMP Levels in Cancer vs. Normal Tissue

Using a chemical labeling LC-ESI-MS/MS method that enhanced detection sensitivity by 88–372-fold, endogenous 5-Me-dCMP was detected for the first time in cultured human cells, human tissues, and human urinary samples [1]. The contents of 5-Me-dCMP exhibited statistically significant decreases in renal carcinoma tissues and in urine samples of lymphoma patients compared to respective controls (non-cancerous kidney tissue; healthy donor urine) [1]. This decrease is attributed to greater reutilization of methylated nucleotides for DNA and RNA synthesis in cancer cells, a metabolic adaptation that may contribute to aberrant gene regulation [1]. The presence of detectable endogenous 5-Me-dCMP challenges the previous assumption that deaminases fully deaminate all methylated nucleotides, indicating that a fraction of premethylated nucleotides escapes deamination and remains available for potential reincorporation into nucleic acids [1].

Cancer epigenetics Endogenous nucleotide biomarkers Methylated nucleotide reutilization

5-Methyl-dCMP: Key Application Scenarios


Salvage Pathway Inhibition in Leukemia Models

Researchers investigating the gatekeeping mechanisms that prevent reutilization of DNA 5-methylcytosine in hematopoietic cells require authentic 5-methyl-dCMP as the specific substrate for monophosphokinase discrimination assays. As demonstrated in HL-60 leukemia cells, 5-methyl-dCMP is not phosphorylated to 5MedCDP whereas dCMP is readily converted to dCDP [8]. This metabolic blockade, confirmed in both crude extracts and Tween 80-permeabilized cells, cannot be studied with dCMP or 5-methyl-dCTP, as neither captures the monophosphate-level regulatory step that prevents exogenous 5-methylcytosine from corrupting the epigenetic landscape [9]. Procurement of 5-methyl-dCMP with ≥95% HPLC purity from vendors providing lot-specific certificates of analysis ensures reproducible enzyme kinetics data across independent replication studies.

LC-MS/MS Quantification of Methylated Nucleotide Biomarkers

The first validated detection of endogenous 5-Me-dCMP in human tissues and urine was achieved using chemical labeling LC-ESI-MS/MS with 88–372-fold sensitivity enhancement [8]. The observed significant decrease of 5-Me-dCMP in renal carcinoma tissue (fold-change ≈ -0.44, p = 2.16 × 10⁻⁵) and lymphoma patient urine compared to controls establishes 5-Me-dCMP as a candidate biomarker for monitoring aberrant nucleotide reutilization in cancers [8]. Absolute quantification requires a high-purity 5-methyl-dCMP analytical standard (HPLC ≥98% recommended) for calibration curve generation; dCMP cannot substitute in this role due to different chromatographic retention, distinct MS/MS fragmentation patterns, and non-overlapping biological interpretation.

Generation of Methylated DNA Substrates for Enzyme Studies

The biosynthesis of heavily methylated DNA substrates — achieving up to 60% replacement of cytosine residues by 5-methylcytosine in nick translation reactions [8] — requires 5-methyl-dCMP as the starting material for enzymatic conversion to 5-methyl-dCTP via phage XP-12-induced kinase [9]. The resulting 5-methyl-dCTP is incorporated by Klenow fragment with higher efficiency than both dCTP and 5-hydroxymethyl-dCTP [6]. The differential PCR amplification behavior of 5-methyl-dC-substituted templates with Taq and Vent polymerases, where standard cycling fails but 100°C denaturation restores amplification [7], enables the synthesis of defined methylated DNA probes for characterizing methylation-sensitive and methyl-dependent restriction endonucleases. These applications demand 5-methyl-dCMP specifically; neither dCMP nor 5-hydroxymethyl-dCMP can yield the same methylation density or enzyme specificity profiles.

Structural Biology of dCTPase Nucleotide Recognition

The higher-resolution crystal structure obtained for mouse dCTPase in complex with 5-Me-dCMP (1.80 Å) compared to dCMP (1.90 Å) [8] provides structural biologists with a superior template for studying how DCTPP1 discriminates between canonical and epigenetically modified cytidine nucleotides as part of its 'house-cleaning' function [9]. The 0.10 Å resolution improvement and lower R-free value (0.215 vs. 0.226) for the methylated product complex indicate additional ordered interactions contributed by the C-5 methyl group within the active site [8]. Structural studies aimed at designing DCTPP1 inhibitors or understanding the molecular basis of epigenetic nucleotide surveillance require 5-methyl-dCMP as both a co-crystallization ligand and an enzymatic activity assay standard. dCMP alone cannot reveal the structural determinants of methylated nucleotide recognition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deoxy-5-methylcytidylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.